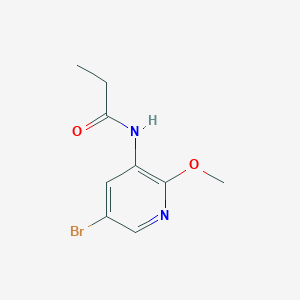

N-(5-bromo-2-methoxypyridin-3-yl)propionamide

Übersicht

Beschreibung

“N-(5-bromo-2-methoxypyridin-3-yl)propionamide” is a chemical compound with the molecular formula C9H11BrN2O2 . It is a derivative of pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11BrN2O2/c1-14-8-5(4-12)2-6(10)3-11-8/h2,4H,3,12H2,1H3 . This indicates the presence of a bromine atom, a methoxy group, and a propionamide group attached to a pyridine ring .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 259.099841356277 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis

One of the primary research applications of derivatives related to "N-(5-bromo-2-methoxypyridin-3-yl)propionamide" involves their efficient synthesis for further chemical investigations and applications. Hirokawa et al. (2000) described an efficient synthesis of a carboxylic acid moiety with similar structural features, highlighting its importance in developing antagonists for dopamine and serotonin receptors (Hirokawa, Horikawa, & Kato, 2000).

Antibacterial and Antifungal Agents

Compounds structurally related to "this compound" have been explored for their potential antibacterial and antifungal activities. Helal et al. (2013) synthesized novel derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some compounds with significant antimicrobial activities (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Anticancer Activity

Research into gold(I) complexes incorporating methoxypyridinyl derivatives has shown promising anticancer activity. Gallati et al. (2020) synthesized bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes and found one complex with significant activity against Cisplatin-resistant ovarian cancer cell lines (Gallati, Goetzfried, Ausserer, Sagasser, Plangger, Wurst, Hermann, Baecker, Kircher, & Gust, 2020).

Photochemical Properties for Photodynamic Therapy

The synthesis and characterization of zinc phthalocyanine derivatives have demonstrated their potential application in photodynamic therapy due to their high singlet oxygen quantum yield and favorable photochemical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized and evaluated new derivatives, indicating their suitability as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory Agents

Exploration into thiazole derivatives has revealed their potential as anti-inflammatory agents. Thabet et al. (2011) synthesized a series of compounds related to the structural framework of "this compound" and evaluated their anti-inflammatory activities, showcasing the pharmaceutical application of these derivatives (Thabet, Helal, Salem, & Abdelaal, 2011).

Wirkmechanismus

Target of Action

It’s known that this compound is aCYP1A2, CYP2C19, and CYP2C9 inhibitor . These are key enzymes involved in drug metabolism and bioactivation within the body.

Pharmacokinetics

N-(5-bromo-2-methoxypyridin-3-yl)propionamide has high gastrointestinal (GI) absorption . The compound has a Log Kp (skin permeation) value of -6.79 cm/s , indicating its permeability across the skin. Its lipophilicity (Log Po/w) ranges from 2.26 to 4.66 , suggesting it has some degree of solubility in both water and oil.

Eigenschaften

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-3-8(13)12-7-4-6(10)5-11-9(7)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNELDEJMUIEVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

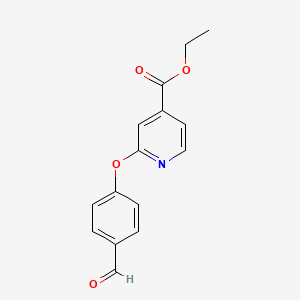

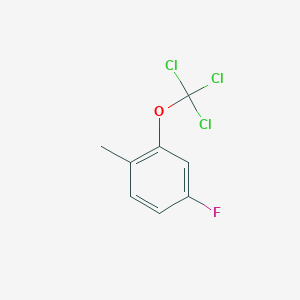

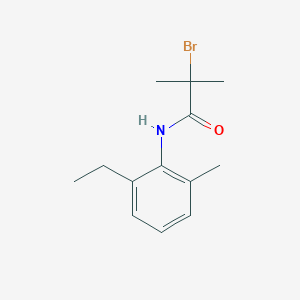

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)

![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404426.png)

![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)

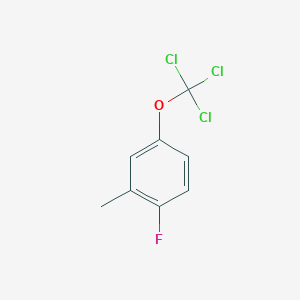

![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene](/img/structure/B1404434.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)

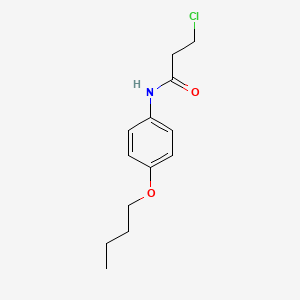

![3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1404437.png)